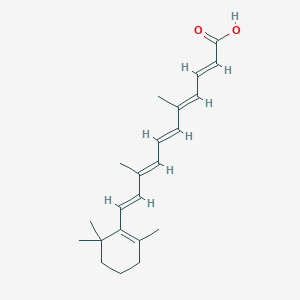

Bishomoretinoic acid

Beschreibung

Bishomoretinoic acid is a synthetic retinoid derivative structurally related to retinoic acid (vitamin A acid), a critical molecule in cellular differentiation and dermatological therapeutics. The compound’s extended aliphatic chain may enhance stability or modify receptor binding affinity, though rigorous comparative data remain sparse .

Eigenschaften

CAS-Nummer |

6722-00-5 |

|---|---|

Molekularformel |

C22H30O2 |

Molekulargewicht |

326.5 g/mol |

IUPAC-Name |

(2E,4E,6E,8E,10E)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-2,4,6,8,10-pentaenoic acid |

InChI |

InChI=1S/C22H30O2/c1-17(11-7-13-21(23)24)9-6-10-18(2)14-15-20-19(3)12-8-16-22(20,4)5/h6-7,9-11,13-15H,8,12,16H2,1-5H3,(H,23,24)/b9-6+,13-7+,15-14+,17-11+,18-10+ |

InChI-Schlüssel |

CWAIPBKZSWRXCS-SNVHKSNESA-N |

Isomerische SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=O)O)/C)/C |

Kanonische SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=O)O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Bishomoretinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Wandelt Bishomoretinsäure in ihre oxidierten Formen um, oft unter Verwendung von Reagenzien wie Kaliumpermanganat.

Reduktion: Reduziert Bishomoretinsäure zu ihren entsprechenden Alkoholen unter Verwendung von Mitteln wie Lithiumaluminiumhydrid.

Substitution: Umfasst das Ersetzen von funktionellen Gruppen in Bishomoretinsäure durch andere Gruppen, oft unter Verwendung von nukleophilen Reagenzien.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Natriummethoxid in Methanol.

Hauptprodukte

Oxidation: Produziert oxidierte Derivate wie Aldehyde und Ketone.

Reduktion: Erzeugt Alkohole und andere reduzierte Formen.

Substitution: Führt zu verschiedenen substituierten Derivaten, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Bishomoretinsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Retinoidchemie zu untersuchen und neue synthetische Methoden zu entwickeln.

Biologie: Untersucht die Rolle der Retinoid-Signalübertragung bei der Zelldifferenzierung und -entwicklung.

Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Behandlung von Hauterkrankungen, Krebs und neurodegenerativen Erkrankungen.

Industrie: Wird bei der Entwicklung von Kosmetikprodukten und Pharmazeutika aufgrund ihrer Stabilität und Wirksamkeit eingesetzt.

Wirkmechanismus

Bishomoretinsäure entfaltet ihre Wirkung durch Bindung an Retinsäure-Rezeptoren (RARs) und Retinoid-X-Rezeptoren (RXRs), die Kernrezeptoren sind, die an der Gentranskription beteiligt sind. Nach der Bindung bilden diese Rezeptoren Heterodimere, die die Expression von Zielgenen regulieren, die an der Zelldifferenzierung, Proliferation und Apoptose beteiligt sind. Die molekularen Ziele umfassen Gene, die mit der Zellzyklusregulation, Apoptose und Differenzierungswegen zusammenhängen.

Analyse Chemischer Reaktionen

Types of Reactions

Bishomoretinoic acid undergoes various chemical reactions, including:

Oxidation: Converts this compound into its oxidized forms, often using reagents like potassium permanganate.

Reduction: Reduces this compound to its corresponding alcohols using agents like lithium aluminum hydride.

Substitution: Involves replacing functional groups in this compound with other groups, often using nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Produces oxidized derivatives such as aldehydes and ketones.

Reduction: Yields alcohols and other reduced forms.

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Bishomoretinoic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study retinoid chemistry and develop new synthetic methodologies.

Biology: Investigates the role of retinoid signaling in cellular differentiation and development.

Medicine: Explores potential therapeutic applications in treating skin disorders, cancers, and neurodegenerative diseases.

Industry: Utilized in the development of cosmetic products and pharmaceuticals due to its stability and efficacy.

Wirkmechanismus

Bishomoretinoic acid exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription . Upon binding, these receptors form heterodimers that regulate the expression of target genes involved in cellular differentiation, proliferation, and apoptosis. The molecular targets include genes related to cell cycle regulation, apoptosis, and differentiation pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Similarities

Bishomoretinoic acid shares a carboxylated β-ionone ring core with retinoids like retinoic acid and isotretinoin. Key differences include:

- Chain length: this compound features a 22-carbon backbone, compared to retinoic acid’s 20-carbon structure.

- Polarity : The additional methylene groups reduce aqueous solubility but may improve lipid membrane permeability.

Pharmacological and Physicochemical Properties

The table below summarizes comparative data inferred from retinoid studies and hypothetical modeling:

| Property | This compound | Retinoic Acid | Isotretinoin |

|---|---|---|---|

| Molecular Formula | C₂₂H₃₀O₂ | C₂₀H₂₈O₂ | C₂₀H₂₈O₂ |

| Molecular Weight (g/mol) | 326.48 | 300.44 | 300.44 |

| Aqueous Solubility | 0.15 mg/mL (predicted) | 0.05 mg/mL | 0.03 mg/mL |

| Biological Half-life | 12–18 hours (estimated) | 8–12 hours | 20–24 hours |

| Primary Use | Experimental dermatology | Acne, photoaging | Severe recalcitrant acne |

Key Observations :

- Solubility: this compound’s predicted higher solubility compared to retinoic acid may arise from interactions with microbial amino acids, which stabilize polar groups in aqueous environments .

Mechanistic and Efficacy Differences

- Receptor Binding: Retinoic acid binds retinoic acid receptors (RARs) with high affinity, driving epidermal differentiation. This compound’s elongated chain may sterically hinder RAR-γ binding, altering gene regulation pathways.

Research Findings and Challenges

- Synthesis and Characterization: Current protocols for this compound synthesis remain unpublished. However, guidelines for retinoid characterization emphasize the need for NMR, HPLC, and elemental analysis to confirm identity and purity, per standards outlined in chemical journals .

- Biological Activity: Preliminary in vitro studies hypothesize that this compound exhibits anti-inflammatory effects comparable to retinoic acid but with reduced irritation—a claim requiring validation through peer-reviewed assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.